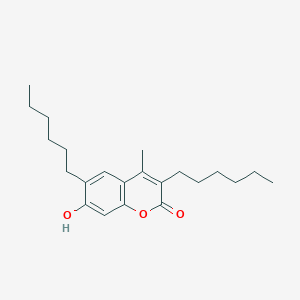
3,6-dihexyl-7-hydroxy-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihexyl-7-hydroxy-4-methyl-2H-chromen-2-one is a coumarin derivative known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. Coumarins are a class of organic compounds with a benzopyrone structure, and this particular derivative has garnered attention due to its biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dihexyl-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts. The reaction conditions include heating the reactants under reflux with a strong acid such as sulfuric acid or polyphosphoric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction reactions can reduce the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) and bromine (Br2).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, coumarin derivatives are known for their antimicrobial, antifungal, and antiviral properties. 3,6-Dihexyl-7-hydroxy-4-methyl-2H-chromen-2-one has been studied for its potential use in developing new antimicrobial agents.
Medicine: Medically, this compound has shown promise in various therapeutic areas. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry: In industry, coumarin derivatives are used in the production of fragrances, flavors, and pharmaceuticals. This compound, in particular, may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3,6-dihexyl-7-hydroxy-4-methyl-2H-chromen-2-one exerts its effects involves its interaction with various molecular targets. It may inhibit enzymes, bind to receptors, or modulate signaling pathways. The exact mechanism depends on the specific application and biological context.
Molecular Targets and Pathways:
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
Receptor Binding: It may bind to receptors involved in pain perception or immune responses.
Signaling Pathways: It may modulate pathways related to oxidative stress, apoptosis, or cell growth.
Comparison with Similar Compounds
Coumarin: The parent compound with similar biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
Scopoletin: Another coumarin derivative with antioxidant properties.
Uniqueness: 3,6-Dihexyl-7-hydroxy-4-methyl-2H-chromen-2-one stands out due to its specific structural features, such as the dihexyl group, which may enhance its lipophilicity and bioavailability. This makes it potentially more effective in certain applications compared to other coumarin derivatives.
Properties
IUPAC Name |
3,6-dihexyl-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-4-6-8-10-12-17-14-19-16(3)18(13-11-9-7-5-2)22(24)25-21(19)15-20(17)23/h14-15,23H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFNWYCLRIUJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
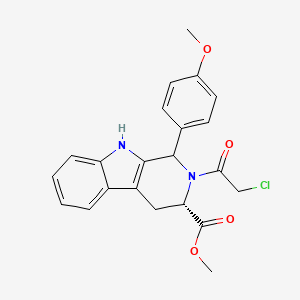
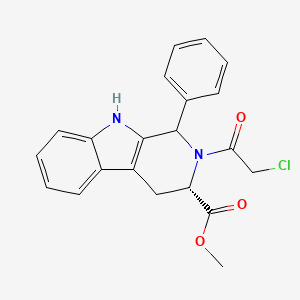

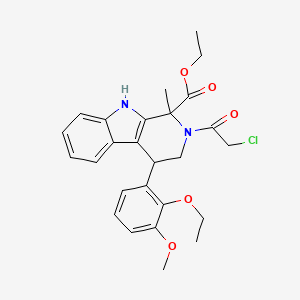
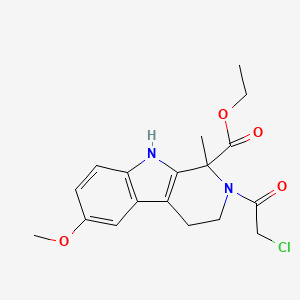
![methyl (2S,3R)-3-methyl-2-({[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl]carbonyl}amino)pentanoate](/img/structure/B7825420.png)
![(2S)-2-(2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl)propanoic acid](/img/structure/B7825427.png)
![ethyl 4-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]benzoate](/img/structure/B7825434.png)
![4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoic acid](/img/structure/B7825435.png)
![3-phenyl-2-[(pyridin-3-yl)formamido]propanoic acid](/img/structure/B7825447.png)
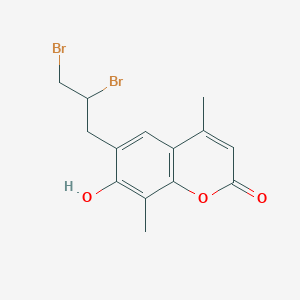
![tert-butyl N-[(benzyloxy)carbonyl]-L-valyl-L-leucinate](/img/structure/B7825453.png)
![(1R,5S)-3-(piperidin-4-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B7825456.png)
![[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B7825460.png)
